1-Vinylimidazole

描述

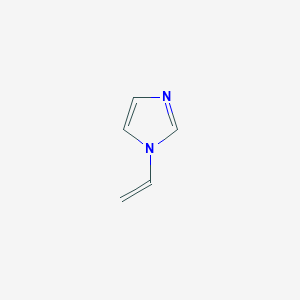

Structure

3D Structure

属性

IUPAC Name |

1-ethenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-2-7-4-3-6-5-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSNTDFYBPYIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25232-42-2 | |

| Record name | Poly(vinylimidazole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25232-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0061458 | |

| Record name | 1H-Imidazole, 1-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-63-5, 25232-42-2 | |

| Record name | 1-Vinylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-vinylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyvinylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025232422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-N-vinylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Poly-N-vinylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 1-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-VINYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODY9ION63A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Vinylimidazole via the Reppe Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-vinylimidazole utilizing the Reppe method, a cornerstone of industrial acetylene chemistry. The document details the reaction's theoretical underpinnings, including its mechanism, and offers a thorough examination of the experimental parameters. Quantitative data on reaction conditions and yields are systematically presented. Detailed experimental protocols, reaction pathways, and workflow diagrams are included to facilitate replication and further investigation by researchers in academia and the pharmaceutical industry.

Introduction

This compound (N-vinylimidazole) is a versatile monomer widely employed in the synthesis of polymers with diverse applications, ranging from coatings and adhesives to biomedical devices and pharmaceuticals. The vinyl group imparts reactivity for polymerization, while the imidazole moiety offers unique properties such as basicity, catalytic activity, and the ability to form complexes with metal ions. The Reppe method, developed by Walter Reppe, remains a significant industrial route for the synthesis of vinyl compounds, including this compound, through the high-pressure reaction of acetylene with compounds containing active hydrogen atoms. This guide focuses specifically on the application of this method to the vinylation of imidazole.

Reaction Mechanism and Stoichiometry

The Reppe synthesis of this compound proceeds in a two-step mechanism under basic conditions. The overall reaction involves the addition of imidazole to acetylene.

Step 1: Deprotonation of Imidazole

The reaction is initiated by the deprotonation of imidazole at the N-1 position by a strong base, typically an alkali metal hydroxide like potassium hydroxide (KOH). This acid-base reaction results in the formation of the potassium salt of imidazole (potassium imidazolate), a potent nucleophile. The water formed as a byproduct is typically removed by distillation to drive the equilibrium towards the product.

Step 2: Nucleophilic Attack on Acetylene

The highly nucleophilic imidazolate anion then attacks one of the sp-hybridized carbon atoms of acetylene. This is followed by protonation of the resulting vinyl anion by a proton source in the reaction mixture, which could be a molecule of imidazole or trace amounts of water, to yield this compound and regenerate the imidazolate catalyst.

The overall balanced chemical equation for the reaction is:

C₃H₄N₂ + C₂H₂ → C₅H₆N₂

Experimental Protocols

The following protocol is a generalized procedure based on the original work by Walter Reppe and subsequent findings. It is crucial that all high-pressure reactions involving acetylene are conducted with extreme caution in appropriate high-pressure reactors (autoclaves) by trained personnel.

Materials:

-

Imidazole

-

Potassium hydroxide (KOH)

-

Zinc oxide (ZnO)

-

1,4-Dioxane (anhydrous)

-

Acetylene (high purity)

-

Nitrogen (inert gas)

Equipment:

-

High-pressure autoclave equipped with a stirrer, gas inlet, pressure gauge, and temperature control system

-

Distillation apparatus

-

Schlenk line or glove box for handling anhydrous reagents

Procedure:

-

Preparation of Potassium Imidazolate: In a reaction vessel, imidazole is reacted with a stoichiometric amount of potassium hydroxide solution. The water formed during this reaction is carefully removed by distillation under reduced pressure to yield the anhydrous potassium imidazolate.[1]

-

Catalyst Addition: To the potassium imidazolate, the co-catalysts, zinc oxide and additional potassium hydroxide, are added.[1]

-

Reaction Setup: The catalyst mixture and anhydrous 1,4-dioxane are transferred to the autoclave. The autoclave is then sealed and purged several times with nitrogen to ensure an inert atmosphere.

-

Vinylation Reaction: The autoclave is heated to the desired reaction temperature (typically around 130 °C). Acetylene is then introduced into the autoclave to the desired pressure. The reaction mixture is stirred vigorously to ensure efficient gas-liquid mixing. The reaction is allowed to proceed for a set duration.[1]

-

Cooling and Depressurization: After the reaction is complete, the autoclave is cooled to room temperature. The excess acetylene is carefully vented in a safe manner.

-

Work-up and Purification: The reaction mixture is filtered to remove the solid catalysts. The solvent (1,4-dioxane) is removed from the filtrate by distillation. The crude this compound is then purified by fractional distillation under reduced pressure.

Quantitative Data

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes the key parameters and their reported effects based on available literature.

| Parameter | Value/Condition | Yield (%) | Reference |

| Catalyst System | Potassium Hydroxide, Zinc Oxide | 62 | [1] |

| Solvent | 1,4-Dioxane | 62 | [1] |

| Temperature | 130 °C | 62 | [1] |

| Pressure | Not specified, requires high-pressure autoclave | 62 | [1] |

Note: The available literature primarily cites the original Reppe process with limited variation in reported conditions. Further optimization studies would be beneficial to explore the full parameter space.

Mandatory Visualizations

Reaction Pathway Diagram

The following diagram illustrates the key steps in the Reppe synthesis of this compound.

Caption: Reaction pathway for the Reppe synthesis of this compound.

Experimental Workflow Diagram

This diagram outlines the general workflow for the laboratory-scale synthesis and purification of this compound via the Reppe method.

Caption: Experimental workflow for this compound synthesis.

Safety Considerations

The Reppe synthesis of this compound involves the use of acetylene, a highly flammable and potentially explosive gas, at high pressures and temperatures. It is imperative that this reaction is carried out in a specialized high-pressure reactor (autoclave) that is properly maintained and operated by trained personnel. An inert atmosphere must be maintained to prevent the formation of explosive mixtures. All handling of reagents and the reaction itself should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The Reppe method provides a direct and historically significant route for the synthesis of this compound. While the process requires specialized high-pressure equipment and careful handling of acetylene, it remains a viable method for producing this important monomer. This guide has provided a detailed overview of the reaction mechanism, a general experimental protocol, and a summary of the key reaction parameters. The provided diagrams offer a visual representation of the reaction pathway and experimental workflow to aid researchers in their understanding and potential application of this synthetic method. Further research into catalyst optimization and process intensification could lead to improved yields and milder reaction conditions.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Vinylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Vinylimidazole (1-VIM) is a heterocyclic organic compound that has garnered significant attention in various scientific and industrial fields, including polymer chemistry, materials science, and pharmaceuticals.[1] Its unique molecular structure, featuring a reactive vinyl group attached to an imidazole ring, imparts a versatile reactivity that allows for its use as a monomer in polymerization, a ligand in coordination chemistry, and a functional component in the synthesis of specialized materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to aid in its application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and development work.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆N₂ | [2][3][4] |

| Molecular Weight | 94.11 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow/brown liquid | [3][5] |

| Odor | Amine-like, fishy | [3] |

| Density | 1.039 g/mL at 25 °C | [3][6][7] |

| Boiling Point | 192-194 °C (at 760 mmHg) | [3][5][6] |

| 78-79 °C (at 13 mmHg) | [5][6][8] | |

| Melting Point | -78 °C | [8] |

| Refractive Index (n²⁰/D) | 1.533 | [5][6][7] |

| Vapor Pressure | 0.38 mmHg at 25 °C | [2] |

| Flash Point | 84 °C (183.2 °F) - Closed Cup | [6][9][10] |

Solubility and Chromatographic Properties

| Property | Value | Reference(s) |

| Solubility in Water | Miscible | [3][5][11] |

| Solubility in Organic Solvents | Soluble in alcohols, slightly soluble in acetonitrile and chloroform. | [3][8] |

| LogP (Octanol/Water Partition Coefficient) | 0.5 | [2] |

Acid-Base Properties

| Property | Value | Reference(s) |

| pKa | Approximately 6.0 | [12] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Micro Method)

The boiling point of this compound can be determined using a micro-boiling point apparatus, which is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

High-temperature mineral oil

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., 6x50 mm)

-

Rubber band or wire for attachment

-

Bunsen burner or other heat source

Procedure:

-

Attach the small test tube containing a few drops of this compound to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube, with its sealed end up, into the test tube.

-

Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the oil level is above the side arm.

-

Gently heat the side arm of the Thiele tube with a small flame.

-

Observe the capillary tube. A slow stream of bubbles will emerge as the air expands.

-

Continue heating until a rapid and continuous stream of bubbles escapes from the capillary tube. This indicates that the liquid has reached its boiling point.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube. Record this temperature.

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer or by the gravimetric method using a graduated cylinder.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume or a graduated cylinder

-

Analytical balance

-

Water bath for temperature control (optional, for high accuracy)

Procedure (using a graduated cylinder):

-

Weigh a clean, dry 10 mL graduated cylinder on an analytical balance and record the mass (m₁).

-

Carefully add approximately 5-10 mL of this compound to the graduated cylinder.

-

Record the exact volume (V) of the liquid from the meniscus.

-

Weigh the graduated cylinder with the liquid and record the new mass (m₂).

-

Calculate the mass of the liquid (m_liquid = m₂ - m₁).

-

Calculate the density (ρ) using the formula: ρ = m_liquid / V.

-

For higher accuracy, perform the measurement at a controlled temperature (e.g., 25 °C) using a water bath.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a characteristic property. An Abbe refractometer is commonly used for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Ethanol or acetone for cleaning

-

Lens paper

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry. Clean with ethanol or acetone and lens paper if necessary.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Using a clean dropper, place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms firmly.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20 °C).

-

Adjust the light source and the mirror to get optimal illumination.

-

Rotate the knob to bring the borderline between the light and dark fields into the center of the crosshairs in the eyepiece.

-

If the borderline is colored, adjust the compensator to achieve a sharp, achromatic line.

-

Read the refractive index value directly from the scale.

Determination of pKa by Acid-Base Titration

The acid dissociation constant (pKa) of the imidazole moiety in this compound can be determined by potentiometric titration.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

-

Record the initial pH of the solution.

-

Titrate the this compound solution with the standardized HCl solution, adding the acid in small, known increments (e.g., 0.1-0.5 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot a titration curve of pH versus the volume of HCl added.

-

The pKa is the pH at the half-equivalence point. This can be determined from the graph as the pH at half the volume of titrant required to reach the equivalence point (the point of steepest inflection in the curve).

Visualizations

Polymerization of this compound: A Workflow

This compound is a versatile monomer that can be polymerized through various methods, most commonly free-radical polymerization, to form poly(this compound) (PVIm). This polymer has applications in areas such as drug delivery, gene therapy, and as a catalyst.[12][13] The following diagram illustrates a typical workflow for the free-radical polymerization of this compound.

Caption: Workflow for the free-radical polymerization of this compound.

Logical Relationship in Drug Delivery Application

Poly(this compound) and its copolymers are explored for pH-responsive drug delivery systems. The imidazole groups can be protonated at acidic pH, such as in endosomal compartments, leading to changes in polymer conformation and potentially triggering drug release.

Caption: Logical flow of pH-responsive drug release from a PVIm-based carrier.

References

- 1. chymist.com [chymist.com]

- 2. academic.oup.com [academic.oup.com]

- 3. chem.kumamoto-u.ac.jp [chem.kumamoto-u.ac.jp]

- 4. wjec.co.uk [wjec.co.uk]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. davjalandhar.com [davjalandhar.com]

- 9. researchgate.net [researchgate.net]

- 10. Vinylimidazole coordination modes to Pt and Au metal centers - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D0NJ00845A [pubs.rsc.org]

- 11. This compound | C5H6N2 | CID 66171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis of aminated poly(this compound) for a new pH-sensitive DNA carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Vinylimidazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Vinylimidazole (VIM), a heterocyclic monomer, has garnered significant attention across various scientific disciplines due to its versatile chemical properties and the unique characteristics of its corresponding polymer, poly(this compound) (PVIM). This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis methodologies, and diverse applications, with a particular focus on its relevance to the pharmaceutical and drug development sectors. Detailed experimental protocols for its synthesis and polymerization are presented, alongside a summary of key quantitative data. Furthermore, this document illustrates important molecular structures and reaction pathways through detailed diagrams to facilitate a deeper understanding of the chemistry of this compound.

Introduction

This compound (1-ethenyl-1H-imidazole) is a water-soluble, basic monomer that readily undergoes free-radical polymerization to form homopolymers and can be copolymerized with a variety of other monomers.[1] The presence of the imidazole ring in its structure imparts unique properties, such as the ability to act as a proton sponge, a ligand for metal ions, and a functional handle for further chemical modifications. These characteristics have made this compound and its polymers valuable materials in a wide range of applications, including as reactive diluents in UV-curable coatings, inks, and adhesives, as well as in the development of functional polymers for cosmetics and oilfield chemicals.[1] In the realm of drug development, poly(this compound) and its derivatives are being explored as carriers for the delivery of therapeutic agents, including small molecule drugs and nucleic acids.[2][3]

Chemical and Physical Properties

This compound is a colorless to brown, light-sensitive, and hygroscopic liquid with an amine-like odor.[1] It is highly soluble in water and alcohols.[1] A summary of its key identifiers and physicochemical properties is provided in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 1072-63-5 |

| Molecular Formula | C₅H₆N₂ |

| Molecular Weight | 94.11 g/mol |

| IUPAC Name | 1-ethenyl-1H-imidazole |

| SMILES | C=CN1C=CN=C1 |

| InChI Key | OSSNTDFYBPYIEC-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Boiling Point | 192-194 °C | [1] |

| Density | 1.039 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.533 | [3] |

| Vapor Pressure | 0.38 mmHg at 25 °C | [4] |

| pKa | ~6.0 (for the imidazole nitrogen) | |

| Solubility | Very soluble in water and alcohols | [1] |

Molecular Structure

The molecular structure of this compound consists of an imidazole ring substituted with a vinyl group at the N1 position.

Caption: Molecular structure of this compound.

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, ranging from industrial-scale processes to laboratory procedures.

Reppe Synthesis (Industrial Method)

The industrial synthesis of this compound was pioneered by Walter Reppe.[1] This process involves the vinylation of imidazole with acetylene under high pressure.

Reaction Scheme:

References

Solubility Profile of 1-Vinylimidazole: A Technical Guide for Researchers

An In-depth Examination of the Solubility Characteristics of 1-Vinylimidazole in Aqueous and Organic Media, Providing Essential Data and Methodologies for Laboratory Applications.

This technical guide offers a comprehensive overview of the solubility of this compound, a versatile monomer widely utilized in the synthesis of polymers for pharmaceutical, cosmetic, and industrial applications. A thorough understanding of its solubility is critical for researchers, scientists, and drug development professionals in designing experimental protocols, formulating products, and ensuring optimal reaction conditions. This document provides a detailed summary of its solubility in water and various organic solvents, outlines standard experimental procedures for solubility determination, and presents a logical workflow for assessing its solubility profile.

Summary of Solubility Data

Extensive review of available literature indicates that this compound exhibits high solubility in polar protic solvents. While precise quantitative data is not widely published, its qualitative solubility is well-documented and consistently reported across various sources. The following table summarizes the known solubility characteristics of this compound at ambient temperature (approximately 20-25°C).

| Solvent | Classification | Solubility | Citation |

| Water | Polar Protic | Miscible | [1][2][3] |

| Alcohols (general) | Polar Protic | Very Soluble | [4] |

| Methanol | Polar Protic | Soluble | [5] |

| Ethanol | Polar Protic | Soluble | [6][7] |

| Acetonitrile | Polar Aprotic | Slightly Soluble | [1][8] |

| Chloroform | Nonpolar | Slightly Soluble | [1][8] |

| Diethyl Ether | Nonpolar | Soluble (for 10% solution) | [9] |

Note: "Miscible" indicates that the substances are soluble in each other in all proportions, forming a homogeneous solution.[1][2][3] "Very Soluble" and "Soluble" suggest a high degree of dissolution, although specific quantitative limits are not consistently provided in the literature. "Slightly Soluble" indicates a low level of solubility.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data or wishing to assess the solubility of this compound in novel solvent systems, the following established experimental protocols are recommended.

Method 1: Determination of Miscibility (Qualitative)

This method is suitable for a rapid assessment of the miscibility of this compound with a given solvent.

Principle: Visual observation of the formation of a single, homogeneous phase upon mixing the solute and solvent.

Apparatus:

-

Glass vials or test tubes with stoppers

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer (optional)

Procedure:

-

To a clean, dry glass vial, add a known volume of the solvent of interest (e.g., 5 mL).

-

Add an equal volume of this compound to the same vial.

-

Stopper the vial and shake vigorously for 1-2 minutes. A vortex mixer can be used for more thorough mixing.

-

Allow the mixture to stand at a controlled temperature (e.g., 25°C) for a sufficient period to allow for phase separation if the liquids are immiscible.

-

Visually inspect the mixture against a well-lit background.

-

Miscible: The mixture will appear as a single, clear, and homogeneous phase with no visible interface between the two components.

-

Immiscible: Two distinct layers will be observed.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion that may separate over time.

-

Method 2: Shake-Flask Method for Quantitative Solubility Determination (OECD Guideline 105)

This is a widely accepted method for determining the saturation solubility of a substance in a solvent.

Principle: A surplus of the solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Constant temperature water bath or incubator

-

Flasks with stoppers

-

Magnetic stirrer and stir bars or a mechanical shaker

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical balance

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid phase should be clearly visible.

-

Equilibration: Stopper the flask and place it in a constant temperature bath. Agitate the mixture using a magnetic stirrer or shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved this compound to settle. To ensure complete separation of the saturated solution from the excess solute, centrifugation of the sample is recommended.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. To remove any suspended microparticles, filter the aliquot through a membrane filter that is compatible with the solvent and does not adsorb the solute.

-

Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the working range of the chosen analytical method. Analyze the diluted solution using a pre-calibrated analytical instrument to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL, mg/mL, or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of this compound in a new solvent system.

Caption: Workflow for determining the solubility of this compound.

References

- 1. This compound | 1072-63-5 [chemicalbook.com]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. fishersci.com [fishersci.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. polymersource.ca [polymersource.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 1072-63-5 [amp.chemicalbook.com]

- 9. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Spectroscopic Profile of 1-Vinylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Vinylimidazole, a versatile monomer with applications in polymer chemistry, materials science, and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the protons of the imidazole ring and the vinyl group. The chemical shifts (δ) are influenced by the solvent used for analysis.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) in CDCl₃[1] |

| H-2 (Imidazole) | 7.644 |

| H-4 (Imidazole) | 7.173 |

| H-5 (Imidazole) | 7.083 |

| H-α (Vinyl) | 6.894 |

| H-β (cis to Imidazole) | 5.274 |

| H-β (trans to Imidazole) | 4.871 |

Note: Chemical shifts can vary slightly depending on the concentration and exact experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) in CDCl₃ |

| C-2 (Imidazole) | 136.5 |

| C-4 (Imidazole) | 129.5 |

| C-5 (Imidazole) | 116.5 |

| C-α (Vinyl) | 130.5 |

| C-β (Vinyl) | 101.5 |

Note: The specific chemical shifts were compiled from typical values for similar structures and may vary.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Instrument Parameters (for a 300-500 MHz Spectrometer):

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for the C-H, C=C, and C-N bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3110 | C-H Stretch | Imidazole Ring |

| 3050 | =C-H Stretch | Vinyl Group |

| 1645 | C=C Stretch | Vinyl Group |

| 1500, 1485 | C=C, C=N Stretch | Imidazole Ring |

| 1225 | C-N Stretch | Imidazole Ring |

| 950 | =C-H Bend (out-of-plane) | Vinyl Group |

Note: The spectrum is typically recorded as a neat liquid film.

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the following protocol is commonly used:

-

Sample Preparation (Neat Liquid Film):

-

Place a small drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top of the first to create a thin liquid film between the plates.

-

-

Instrument Parameters:

-

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty beam path.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

UV-Vis Spectral Data

This compound exhibits absorption in the ultraviolet region due to π → π* electronic transitions within the imidazole ring and the vinyl group.

Table 4: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Methanol | 231[2] | Not Reported |

Experimental Protocol for UV-Vis Spectroscopy

A standard procedure for obtaining the UV-Vis spectrum of this compound is as follows:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., methanol or ethanol).

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range (typically 0.2-0.8 a.u.).

-

-

Instrument Parameters:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Place the sample cuvette in the sample beam and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

-

References

Unraveling the Thermal Behavior of Poly(1-Vinylimidazole): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Poly(1-vinylimidazole) (PVIm) is a versatile polymer with a growing presence in biomedical and pharmaceutical applications, owing to its unique pH-responsive nature and biocompatibility. Understanding its thermal stability and decomposition pathways is paramount for defining its processing parameters, storage conditions, and predicting its behavior in various thermal environments. This technical guide provides an in-depth analysis of the thermal characteristics of PVIm, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex processes to support research and development efforts.

Core Thermal Properties and Decomposition Profile

Poly(this compound) exhibits robust thermal stability, with its primary decomposition occurring at elevated temperatures. The main thermal degradation event takes place in a single significant step, typically observed between 340°C and 500°C.[1][2] An initial, minor mass loss of approximately 4% may be observed at temperatures up to 340°C, which is attributed to the release of physically bound water and residual solvents from the purification process.[1][2] The most intensive decomposition phase is typically centered between 400°C and 500°C, with the maximum rate of decomposition occurring at approximately 455°C.

Quantitative Thermal Decomposition Data

The following table summarizes the key temperature ranges and mass loss percentages associated with the thermal decomposition of poly(this compound) as determined by thermogravimetric analysis (TGA).

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Observations |

| Initial Mass Loss | Up to 340 | ~4 | Evaporation of water and acetone.[1][2] |

| Main Decomposition | 340 - 500 | Major | Primary degradation of the polymer backbone.[1][2] |

| Peak Decomposition | ~455 | - | Temperature of maximum decomposition rate (DTG peak). |

| Minor Residual Loss | 500 - 800 | 1 - 2 | - |

Glass Transition Temperature

The glass transition temperature (Tg) of poly(this compound) is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state. Differential Scanning Calorimetry (DSC) has been employed to determine the Tg of PVIm, with reported values around 171°C and 180.3°C in different studies.[3]

Decomposition Mechanisms and Products

The thermal decomposition of poly(this compound) is a complex process governed by simultaneous reactions, primarily free radical depolymerization and side group elimination. This contrasts with polymers like PVC or PVA, where a "zip-elimination" of side groups is the dominant mechanism.[1]

The two primary decomposition products are 1H-imidazole and the monomer This compound .[1][2]

-

1H-imidazole formation begins at a lower temperature, around 400°C, through the homolytic scission of the carbon-nitrogen bond of the pendant imidazole group, followed by hydrogen abstraction.[2]

-

This compound formation becomes significant at a slightly higher temperature, around 430°C, resulting from main chain scission followed by depolymerization.

In addition to these major products, several minor products are also formed, including benzene and various alkyl aromatic compounds.[1][2] The significantly lower quantities of these aromatic compounds confirm that the primary decomposition pathway is not the formation of long polyene sequences in the main chain.[1]

Visualizing the Decomposition Pathway

The following diagram illustrates the proposed major decomposition pathways of poly(this compound).

Caption: Proposed thermal decomposition pathways of poly(this compound).

Experimental Protocols for Thermal Analysis

Precise and reproducible thermal analysis is crucial for characterizing poly(this compound). The following sections detail the typical experimental methodologies for the key techniques used in its thermal stability assessment.

Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Instrumentation: A thermogravimetric analyzer coupled with a mass spectrometer (TG-MS) is often used to identify the evolved gases during decomposition.

-

Sample Preparation: A small amount of the polymer sample (typically 1-10 mg) is placed in a sample pan (e.g., platinum or alumina).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate, commonly 10°C/min or 20°C/min.[4]

-

Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen or argon, at a specified flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4]

-

Data Analysis: The resulting data is a plot of mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is particularly useful for determining the glass transition temperature (Tg).

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

Heating and Cooling Program:

-

First Heating Scan: The sample is heated from a low temperature (e.g., -120°C) to a temperature above its expected Tg (e.g., 200°C) at a controlled rate (e.g., 10°C/min) to erase the thermal history.

-

Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., -10°C/min).

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is determined from the inflection point of the specific heat capacity change during this second scan.

-

-

Atmosphere: The experiment is conducted under a dry, inert atmosphere, such as nitrogen.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.

-

Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: A very small amount of the polymer sample (e.g., 0.1-1.0 mg) is placed in a pyrolysis sample tube or cup.

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., in the range of 300-600°C) for a short period (e.g., 20 seconds). Successive pyrolysis experiments at increasing temperatures can provide insights into the evolution of different decomposition products.

-

Gas Chromatography (GC): The pyrolysis products are swept by a carrier gas (e.g., helium) into a GC column (e.g., HP-5MS) where they are separated based on their boiling points and interactions with the stationary phase. A typical temperature program might start at 50°C, hold for 1 minute, then ramp to 300°C at 10°C/min.

-

Mass Spectrometry (MS): The separated components then enter a mass spectrometer, which ionizes them (typically using electron impact at 70 eV) and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to libraries.

Experimental Workflow for Thermal Analysis

The logical flow of experiments to comprehensively characterize the thermal properties of poly(this compound) is depicted below.

Caption: Workflow for the thermal analysis of poly(this compound).

Synthesis of Poly(this compound)

A common method for synthesizing poly(this compound) is through free radical polymerization.[1][2]

Typical Free Radical Polymerization Protocol

-

Monomer and Initiator: this compound is the monomer, and a free radical initiator such as azobisisobutyronitrile (AIBN) is used.[1][2]

-

Solvent: The polymerization is typically carried out in a solvent like benzene or N,N-dimethylformamide (DMF).[1][5]

-

Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 70°C) for a set period (e.g., 24 hours) under an inert atmosphere.[1][5]

-

Purification: The resulting polymer is typically purified by precipitation in a non-solvent, such as acetone, to remove unreacted monomer and initiator fragments.[5]

More advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are also being employed to synthesize well-controlled poly(this compound) with low dispersity.[6]

Synthesis Visualization

The following diagram outlines the free radical polymerization of this compound.

Caption: Synthesis of poly(this compound) via free radical polymerization.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

The Vinyl Group of 1-Vinylimidazole: A Hub of Reactivity for Drug Development and Materials Science

An In-depth Technical Guide

For researchers, scientists, and drug development professionals, 1-vinylimidazole (VIm) stands out as a versatile monomer. Its unique structure, combining a reactive vinyl group with the multifaceted imidazole ring, offers a rich landscape for chemical modification. The vinyl group, in particular, serves as a gateway to a diverse array of chemical transformations, enabling the synthesis of a wide range of polymers and functionalized small molecules with applications spanning from novel drug delivery systems to advanced materials. This technical guide delves into the core reactivity of the vinyl group in this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.

Core Reactivity of the Vinyl Group

The reactivity of the vinyl group in this compound is dominated by its susceptibility to radical-initiated polymerization. However, it also readily participates in cycloaddition reactions and can undergo certain electrophilic and nucleophilic additions, making it a versatile handle for chemical synthesis.

Polymerization Reactions

The most prominent reaction of the vinyl group of this compound is polymerization, which can proceed through various mechanisms, including free-radical polymerization and controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT).

Free-Radical Polymerization: This is a common method to produce poly(this compound) (PVIm), a water-soluble polymer. The reaction is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals.[1] The polymerization rate of this compound is notably pH-dependent, being very slow at a pH of 9 but significantly faster at a pH of 1, comparable to the polymerization rate of quaternized this compound.[1]

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: For greater control over the polymer architecture, RAFT polymerization is a powerful technique. This method allows for the synthesis of well-defined PVIm with low dispersity (Đ as low as 1.05).[2] Acetic acid has been identified as a particularly effective solvent for the RAFT polymerization of this compound, as it protonates the monomer, which helps to stabilize the propagating radicals.[2][3]

Quaternization of the Imidazole Ring

While not a reaction of the vinyl group itself, the quaternization of the imidazole nitrogen significantly influences the vinyl group's reactivity, particularly in polymerization. Quaternization with alkyl halides (e.g., n-alkyl iodides) or sulfates (e.g., dimethyl sulfate) forms 3-alkyl-1-vinylimidazolium salts.[4] These cationic monomers can be readily polymerized in aqueous solutions.[4]

Cycloaddition Reactions

The vinyl group of vinylimidazoles can act as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition. This reactivity allows for the construction of complex heterocyclic scaffolds. Studies on 4-vinylimidazoles, which serve as a good model for the reactivity of this compound, show that they react with dienophiles like N-phenylmaleimide (NPM) to form tetrahydrobenzimidazole derivatives.[5] These reactions can, in some cases, proceed at room temperature to give high yields of a single stereoisomer.[6]

Electrophilic and Nucleophilic Additions

The electron-rich nature of the vinyl group suggests its potential to undergo electrophilic additions. While specific examples for this compound are not extensively documented in readily available literature, general reactions of alkenes such as hydroboration-oxidation and epoxidation are theoretically possible. Nucleophilic additions, particularly Michael additions, are also conceivable, especially if the vinyl group is activated by an electron-withdrawing substituent, though this is not inherent to the this compound structure.

Quantitative Data on Reactivity

The following tables summarize available quantitative data for key reactions involving the vinyl group of vinylimidazoles.

Table 1: Free-Radical Polymerization of this compound

| Initiator | Solvent | Temperature (°C) | Monomer Concentration (M) | pH | Observations | Reference |

| 2,2'-Azobis(2-amidinopropane) dihydrochloride | Water | 70 | Varying | 9 | Very slow polymerization rate | [7] |

| 2,2'-Azobis(2-amidinopropane) dihydrochloride | Water | 70 | Varying | 1 | Polymerization rate matches that of quaternized vinylimidazole | [7] |

| AIBN | Dimethylformamide (DMF) | 70 | Varying | - | Surface mediated polymerization | [1] |

Table 2: Diels-Alder Reaction of Protected 4-Vinylimidazoles with N-Phenylmaleimide (NPM)

| Vinylimidazole Protecting Group | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations | Reference |

| Benzyl (Bn) | Benzene-d6 | Room Temp. | 240 | >70 (NMR Yield) | Endo isomer favored | [6] |

| Dimethyl aminosulfonyl (DMAS) | Benzene-d6 | Room Temp. | 240 | >70 (NMR Yield) | Endo isomer favored | [6] |

| 2-(trimethylsilyl)ethoxymethyl (SEM) | Benzene-d6 | Room Temp. | 240 | >70 (NMR Yield) | Endo isomer favored | [6] |

| Benzyl (Bn) | Benzene | 55 | 24 | 76 | - | [6] |

Table 3: Spectroscopic Data for this compound and Poly(this compound)

| Compound | Technique | Solvent | Key Chemical Shifts (δ, ppm) or Wavenumbers (cm⁻¹) | Reference |

| This compound | ¹H NMR | D₂O | Vinyl protons: ~5.0-7.0; Imidazole protons: ~7.0-8.0 | [8] |

| This compound | ¹³C NMR | - | Vinyl carbons: ~100-130; Imidazole carbons: ~117-137 | [9] |

| Poly(this compound) | ¹H NMR | MeOD | Polymer backbone: ~1.0-3.6; Imidazole protons: ~6.8-7.2 | [5] |

| Poly(this compound) | FTIR | KBr | 3100 (C-H ring stretching), 2940 (C-H and CH₂ stretching), 1650 (C=C ring stretching) | [10] |

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound on Magnetic Nanoparticles

Objective: To synthesize poly(this compound)-grafted magnetic nanoparticles.

Materials:

-

Magnetite nanoparticles (MNPs) stabilized with bis(methacryloyloxyethoxy)phosphate

-

This compound (VIm)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Dry Dimethylformamide (DMF)

-

Water, Ethanol, Acetone

-

Nd magnet

Procedure:

-

In a reaction vessel, suspend 2.32 g of the stabilized MNPs in dry DMF.

-

Add 7.1 g (50 mmol) of this compound to the suspension.

-

Add 0.19 g (1.2 mmol) of AIBN as the radical initiator.

-

Stir the reaction mixture at 70°C for 24 hours under a nitrogen atmosphere.

-

After the reaction, cool the mixture to room temperature.

-

Separate the poly(this compound)-coated magnetic nanoparticles (MNPs-PVIm) from the solution using a Nd magnet.

-

Wash the collected nanoparticles successively with water, ethanol, and acetone to remove any unreacted monomer and initiator.

-

Dry the final product.[1]

Protocol 2: Synthesis of 3-Alkyl-1-vinylimidazolium Bromide

Objective: To synthesize a quaternized this compound monomer.

Materials:

-

This compound

-

Alkyl bromide (e.g., 1-bromobutane)

-

Acetone

Procedure:

-

Dissolve this compound in acetone.

-

Add the desired alkyl bromide to the solution in a 1:1.2 molar ratio of this compound to alkyl bromide.

-

Heat the mixture and stir at 50-60°C for 24-48 hours.

-

A white powdery precipitate of the 1-alkyl-3-vinylimidazolium bromide will form.

-

Isolate the product by filtration.

-

Wash the filter cake several times with acetone.

-

Dry the purified ionic liquid monomer.[11]

Protocol 3: General Procedure for Diels-Alder Reaction of a Vinylimidazole

Objective: To perform a [4+2] cycloaddition reaction with a vinylimidazole derivative.

Materials:

-

Protected 4-vinylimidazole derivative

-

N-phenylmaleimide (NPM)

-

Degassed benzene

Procedure:

-

Dissolve the protected 4-vinylimidazole (1 equivalent) in degassed benzene to a concentration of 0.1 M.

-

Add N-phenylmaleimide (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or heat to 55°C, depending on the substrate.

-

Monitor the reaction progress by thin-layer chromatography or ¹H NMR spectroscopy.[6]

-

Upon completion, if a precipitate has formed, isolate the product by filtration.

-

If the product is soluble, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualization of Reactivity Pathways

The diverse reactivity of the vinyl group in this compound can be summarized in the following reaction pathway diagram.

Caption: Major reaction pathways of this compound.

The following diagram illustrates a simplified workflow for the synthesis and subsequent reaction of a quaternized vinylimidazole monomer.

Caption: Synthetic workflow for vinylimidazolium salt polymers.

Conclusion

The vinyl group of this compound is a highly versatile functional group that provides access to a wide range of molecular architectures. Its propensity to undergo polymerization, coupled with its ability to participate in cycloaddition and other addition reactions, makes this compound a valuable building block in medicinal chemistry and materials science. The reactivity of the vinyl group, often modulated by the state of the imidazole ring, allows for the fine-tuning of the properties of the resulting products. Further exploration into the less common addition reactions of the vinyl group in this compound could unveil new synthetic pathways and applications for this remarkable monomer.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. This compound | C5H6N2 | CID 66171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Interaction of the nitrogen-containing carbon backbone polymers with essential α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound(1072-63-5) 13C NMR [m.chemicalbook.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. CN101665462A - Method for preparing vinylimidazole ionic liquid - Google Patents [patents.google.com]

Navigating the Laboratory Landscape: A Technical Guide to the Health and Safety of 1-Vinylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Vinylimidazole is a versatile heterocyclic compound widely utilized as a monomer in the synthesis of various polymers, as a reactive diluent in UV-cured coatings, and as an intermediate in the production of pharmaceuticals and other specialty chemicals.[1][2][3][4] Its utility in the laboratory, particularly in the realms of materials science and drug development, necessitates a thorough understanding of its health and safety profile. This technical guide provides an in-depth overview of the hazards associated with this compound and outlines best practices for its safe handling, storage, and disposal in a laboratory setting. Adherence to these guidelines is crucial for minimizing risk and ensuring a safe working environment for all personnel.

Physicochemical and Toxicological Properties

A comprehensive understanding of the intrinsic properties of this compound is the foundation of a robust safety protocol. This section summarizes key quantitative data to inform risk assessments and handling procedures.

Table 1: Physicochemical and Toxicological Data for this compound

| Property | Value | Reference(s) |

| Chemical Identity | ||

| IUPAC Name | 1-Ethenyl-1H-imidazole | [5] |

| CAS Number | 1072-63-5 | [5] |

| Molecular Formula | C5H6N2 | [5] |

| Molecular Weight | 94.11 g/mol | [5][6] |

| Physical Properties | ||

| Appearance | Colorless to light-yellow clear liquid | [1][5] |

| Odor | Amine-like, fishy | [5][6] |

| Boiling Point | 192-194 °C | [5][7] |

| Density | 1.039 g/mL at 25 °C | [7][8] |

| Vapor Pressure | 0.38 mmHg at 20 °C | [6][9] |

| Flash Point | 84 °C (183.2 °F) - Pensky-Martens closed cup | [8][10] |

| Solubility | Miscible with water | [5][11] |

| Toxicological Data | ||

| Acute Oral Toxicity (LD50) | ca. 1040 mg/kg (rat) | [9][12][13] |

| Acute Dermal Toxicity (LD50) | > 2000 mg/kg (rat) | [9][11][13] |

| Skin Corrosion/Irritation | Causes severe skin burns | [12][14][15] |

| Eye Damage/Irritation | Causes serious eye damage | [8][12][14] |

| Reproductive Toxicity | May damage fertility or the unborn child (Category 1B) | [6][9][12] |

| Ecotoxicity Data | ||

| Fish (LC50, 96h) | 460 - 1000 mg/L (Leuciscus idus) | [9] |

| Daphnia (EC50, 48h) | 190.77 mg/L (Daphnia magna) | [9] |

| Algae (EC50, 72h) | 549.3 mg/L (Desmodesmus subspicatus) | [9] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors.[6]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[12][14][15]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[8][12][14]

-

Reproductive Toxicity: May damage fertility or the unborn child.[6][9][12] It is classified as a Reproductive Toxicity Category 1B substance.[9]

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure and preventing accidents.

Handling

-

Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[9][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes chemical-resistant gloves (e.g., butyl rubber), safety goggles with side shields or a face shield, and a lab coat.[9][12] For operations with a potential for generating aerosols or vapors, respiratory protection may be necessary.[9]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[11][12] Use non-sparking tools.[9]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[9][11] Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[12]

Storage

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11][12]

-

Incompatibilities: Keep away from strong acids and oxidizing agents.[11][14]

-

Environmental Conditions: this compound is hygroscopic and light-sensitive; protect from moisture and light.[12][14]

-

Security: Store in a locked-up area accessible only to authorized personnel.[9][12]

Experimental Protocols

Detailed methodologies for key toxicological and ecotoxicological assessments are crucial for the interpretation and replication of safety data.

Acute Dermal Toxicity (as per OECD Guideline 402)

This test assesses the adverse effects of a single dermal exposure to a substance.

-

Test Animals: Healthy, young adult rats (e.g., Wistar), typically of a single sex (usually females), are used.[8][9]

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[9]

-

Dose Administration: The test substance is applied uniformly over the shaved area. The treated area is then covered with a porous gauze dressing and non-irritating tape.[7]

-

Observation: After 24 hours, the dressing is removed, and the residual test substance is washed off.[7][8] Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.[1][8]

Skin Sensitization - Local Lymph Node Assay (LLNA) (as per OECD Guideline 429)

The LLNA is an in vivo method for identifying potential skin sensitizing chemicals.

-

Principle: The assay measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance.[12][14]

-

Test Animals: Mice (e.g., CBA/J strain) are typically used.[16]

-

Procedure: A minimum of three concentrations of the test substance, a negative control (vehicle only), and a positive control are used, with at least four animals per group.[14] The test substance is applied to the dorsal surface of the ears daily for three consecutive days.[16]

-

Measurement: On day six, a solution of 3H-methyl thymidine is injected intravenously. A few hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.[14][16] The proliferation of lymphocytes is measured by the incorporation of 3H-methyl thymidine, determined by β-scintillation counting.[14]

-

Data Analysis: The results are expressed as a Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is three or greater.[12]

Aquatic Toxicity Testing

-

Toxicity to Fish (e.g., Leuciscus idus) (as per OECD Guideline 203): Fish are exposed to various concentrations of the test substance for a 96-hour period.[17] Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 (the concentration that is lethal to 50% of the test fish) is calculated.[17][18]

-

Toxicity to Daphnia (e.g., Daphnia magna) (as per OECD Guideline 202): Daphnids are exposed to a range of concentrations of the test substance for 48 hours.[19] The EC50 (the concentration that causes immobilization in 50% of the daphnids) is determined.[11]

-

Toxicity to Algae (e.g., Desmodesmus subspicatus) (as per OECD Guideline 201): Algal cultures are exposed to different concentrations of the test substance over a 72-hour period.[15][20] The inhibition of growth is measured, and the EC50 (the concentration that causes a 50% reduction in growth or growth rate) is calculated.[20]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[11][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[9]

Spills and Leaks

-

Immediate Actions: Evacuate the area and ensure adequate ventilation.[9] Remove all sources of ignition.[9][11]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[9][12]

-

Cleanup: For small spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable, closed container for disposal.[11] Use spark-proof tools and explosion-proof equipment.[9] For large spills, contact emergency services.

-

Personal Protection: Responders must wear appropriate personal protective equipment, including respiratory protection.[9]

Fire Fighting

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9][11] A water spray can be used to cool containers.[11][12]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[12] Containers may explode when heated.[11] Hazardous decomposition products include carbon oxides and nitrogen oxides.[11][21]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11][12]

Disposal Considerations

Dispose of this compound and its contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[9] Waste should be handled by a licensed chemical waste disposal company.[9][21] Do not discharge into sewers or waterways.[9]

Visualized Workflows

Personal Protective Equipment (PPE) for Handling this compound

Caption: Recommended PPE for handling this compound.

This compound Spill Response Workflow

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. matec-conferences.org [matec-conferences.org]

- 3. ENVIRONMENTAL [oasis-lmc.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 8. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 10. oecd.org [oecd.org]

- 11. Biological test method: acute lethality of effluents to daphnia magna - Canada.ca [canada.ca]

- 12. ftp.cdc.gov [ftp.cdc.gov]

- 13. ecetoc.org [ecetoc.org]

- 14. oecd.org [oecd.org]

- 15. duepublico2.uni-due.de [duepublico2.uni-due.de]

- 16. toxicoop.com [toxicoop.com]

- 17. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 18. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 19. www2.gov.bc.ca [www2.gov.bc.ca]

- 20. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 21. ENVIRONMENTAL [oasis-lmc.org]

A Technical Guide to the Commercial Sources and Purity of 1-Vinylimidazole for Researchers and Drug Development Professionals

An in-depth examination of commercially available 1-Vinylimidazole, including purity specifications, common impurities, and detailed protocols for analysis and purification.

Introduction

This compound (CAS No. 1072-63-5) is a versatile heterocyclic monomer widely utilized in the synthesis of polymers and functional materials with applications spanning from pharmaceuticals and cosmetics to industrial coatings and resins.[1] For researchers, scientists, and drug development professionals, the purity of this reagent is of paramount importance as impurities can significantly impact polymerization kinetics, final product properties, and biological activity. This technical guide provides a comprehensive overview of the commercial sources of this compound, typical purity levels, potential impurities, and detailed experimental protocols for purity assessment and purification.

Commercial Sources and Purity Specifications

This compound is readily available from a variety of chemical suppliers, typically with purities ranging from 98% to over 99.5%. The most common analytical method cited for purity assessment is gas chromatography (GC). Below is a summary of offerings from several prominent suppliers.

| Supplier | Stated Purity | Appearance | Analytical Method |

| Sigma-Aldrich | ≥99% | Colorless to brown liquid | Not specified |

| Thermo Scientific | 99% | Not specified | Not specified |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Colorless to light yellow clear liquid | Gas Chromatography (GC) |

| Ruifu Chemical | >99.0% (GC) | Brown liquid | Gas Chromatography (GC) |

| Zouping Mingxing Chemical Co., Ltd. | 99% (Industrial Grade) | Colorless to light yellow transparent liquid | Not specified |

Potential Impurities

The purity of commercially available this compound can be influenced by its synthesis and storage. The most common industrial synthesis involves the vinylation of imidazole.[1] Potential impurities may include:

-

Imidazole: Unreacted starting material.

-

1-(2-Chloroethyl)imidazole: An intermediate in some synthesis routes.[1]

-

Poly(this compound): Resulting from premature polymerization, especially if not properly inhibited.

-

Water: Due to its hygroscopic nature.[1]

-

Polymerization inhibitors: Such as hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ), which are often added for stabilization.

Analytical Protocols for Purity Determination

Accurate determination of this compound purity is crucial for its application in research and development. Gas chromatography with flame ionization detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) are two common and effective methods.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for assessing the purity of volatile compounds like this compound.

Experimental Protocol:

-

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A capillary column suitable for amine analysis, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a wax column deactivated for basic compounds.

-

Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

-

Injector:

-

Temperature: 250 °C

-

Mode: Split (e.g., 50:1 split ratio)

-

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 15 °C/min.

-

Final Temperature: 250 °C, hold for 5 minutes.

-

-

Detector:

-

Temperature: 280-300 °C

-

-

Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities can be tentatively identified by their retention times relative to the main peak.

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable alternative for purity determination, especially for identifying non-volatile impurities.

Experimental Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier. For example, an isocratic mobile phase of 20:80 (v/v) acetonitrile:water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 230 nm.

-

Sample Preparation: Prepare a ~1 mg/mL solution of this compound in the mobile phase.

-

Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Purification Protocols